molecular formula C26H20N2 B14145771 N,N'-di(naphthalen-1-yl)benzene-1,4-diamine CAS No. 10368-27-1

N,N'-di(naphthalen-1-yl)benzene-1,4-diamine

Cat. No.: B14145771
CAS No.: 10368-27-1
M. Wt: 360.4 g/mol
InChI Key: AOGDNNLIBAUIIX-UHFFFAOYSA-N
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Description

N,N’-Bis(1-naphthyl)-1,4-phenylenediamine is a well-known compound in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is recognized for its excellent hole-transporting properties, making it a crucial component in various optoelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(1-naphthyl)-1,4-phenylenediamine typically involves the reaction of 1-naphthylamine with 1,4-dibromobenzene under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, like potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of N,N’-Bis(1-naphthyl)-1,4-phenylenediamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(1-naphthyl)-1,4-phenylenediamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines or other reduced derivatives .

Mechanism of Action

The mechanism by which N,N’-Bis(1-naphthyl)-1,4-phenylenediamine exerts its effects is primarily related to its ability to transport holes in electronic devices. The compound’s molecular structure allows for efficient charge transfer, which is crucial for the performance of OLEDs and other optoelectronic devices. The naphthyl groups facilitate π-π interactions, enhancing the compound’s stability and charge mobility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis(1-naphthyl)-1,4-phenylenediamine stands out due to its unique combination of high hole mobility, thermal stability, and ease of synthesis. These properties make it a preferred choice for various optoelectronic applications .

Properties

CAS No.

10368-27-1

Molecular Formula

C26H20N2

Molecular Weight

360.4 g/mol

IUPAC Name

1-N,4-N-dinaphthalen-1-ylbenzene-1,4-diamine

InChI

InChI=1S/C26H20N2/c1-3-11-23-19(7-1)9-5-13-25(23)27-21-15-17-22(18-16-21)28-26-14-6-10-20-8-2-4-12-24(20)26/h1-18,27-28H

InChI Key

AOGDNNLIBAUIIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=CC=C(C=C3)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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